1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
This compound is a heterocyclic building block . It is commonly used as a derivatizing agent in Mosher ester analysis, an NMR-based method for determining the absolute configuration of the chiral carbon center in a secondary alcohol .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt . The protected diamines were obtained in two steps from available amino acids .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C12H9F3N2O3 . Its molecular weight is 286.21 . The SMILES string representation is COc1ccc (cc1)-n2ncc (C (O)=O)c2C (F) (F)F .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 163-167 °C (lit.) . It has an assay of 97% .Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Spectroscopic Evaluations : The study by Ö. Tamer et al. (2015) focuses on the synthesis and spectroscopic evaluation of a related compound, providing insights into its structural and optical properties which may be relevant for understanding similar compounds like 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Ö. Tamer et al., 2015).
Molecular Conformation and Hydrogen Bonding : Asma et al. (2018) discuss the hydrogen-bonded framework structures of pyrazole derivatives, offering an understanding of molecular interactions which could be applied to similar structures (Asma et al., 2018).
Experimental and Theoretical Approach to Molecular Structure : A study by S. Demir et al. (2010) on a related pyrazole compound, combining experimental and theoretical approaches, sheds light on the molecular structure and properties, likely applicable to the compound of interest (S. Demir et al., 2010).
Synthesis and Characterization
Synthesis of Pyrazole Derivatives : Research by R. Kasımoğulları and B. S. Arslan (2010) details the synthesis of pyrazole dicarboxylic acid derivatives, which is relevant for understanding the synthetic routes and characterizations of similar compounds (R. Kasımoğulları & B. S. Arslan, 2010).
Properties of Pyrazole and Triazole Derivatives : A study by S. Fedotov et al. (2022) explores the properties of pyrazole and triazole derivatives, which may be relevant to the compound due to similar structural features (S. Fedotov et al., 2022).
Applications in Chemistry
Ionization Constants of Pyrazole Carboxylic Acids : The study by S. Alkan et al. (2009) investigates the ionization constants of pyrazole carboxylic acids in various solvents, providing insights into the acidity and reactivity of such compounds, relevant to this compound (S. Alkan et al., 2009).
Synthesis of Schiff Bases Using Pyrazole Carboxaldehydes : Research by Divyaraj Puthran et al.
(2019) details the synthesis of Schiff bases using pyrazole carboxaldehydes, a process that could be applied to the synthesis and functionalization of this compound (Divyaraj Puthran et al., 2019).
- Synthesis and Auxin Activities of Acylamides : A study by A. Yue et al. (2010) explores the synthesis of acylamides based on pyrazole carboxylic acid, which may provide insights into the potential applications of this compound in agricultural or biological fields (A. Yue et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-20-8-4-2-7(3-5-8)17-10(12(13,14)15)9(6-16-17)11(18)19/h2-6H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABDVMIQQQDCGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409103 | |
Record name | 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98534-83-9 | |
Record name | 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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